molecular formula C8H14ClNO2 B13301485 5-Ethyl-2-methylmorpholine-4-carbonyl chloride

5-Ethyl-2-methylmorpholine-4-carbonyl chloride

Cat. No.: B13301485
M. Wt: 191.65 g/mol
InChI Key: XZXKIOKWKIFBNY-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylmorpholine-4-carbonyl chloride is a specialized morpholine derivative designed for research and development applications, particularly in synthetic organic and medicinal chemistry. This compound belongs to a class of heterocyclic structures featuring both nitrogen and oxygen atoms in a six-membered ring, which are recognized as privileged scaffolds in drug discovery for their versatile pharmacological properties and ability to improve the physicochemical characteristics of lead molecules . As a reactive acyl chloride, this reagent serves as a key synthetic intermediate for the introduction of the 5-ethyl-2-methylmorpholine moiety into more complex molecular architectures through nucleophilic substitution reactions, including amide bond formation and esterification. The morpholine ring system is a fundamental structural component in numerous clinically approved drugs and investigational compounds, functioning as a crucial pharmacophore that contributes to biological activity against various therapeutic targets . Researchers value morpholine derivatives like this compound for developing novel compounds with potential applications as analgesics, anti-inflammatory agents, antidepressants, antimicrobials, and anticancer therapies, in addition to their utility in materials science and agricultural chemistry . The specific ethyl and methyl substituents on the morpholine ring in this derivative offer opportunities for structure-activity relationship (SAR) explorations and molecular optimization, enabling fine-tuning of steric, electronic, and metabolic properties in drug discovery programs. This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment in a well-ventilated environment, due to the reactive nature of acid chloride functional groups.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

5-ethyl-2-methylmorpholine-4-carbonyl chloride

InChI

InChI=1S/C8H14ClNO2/c1-3-7-5-12-6(2)4-10(7)8(9)11/h6-7H,3-5H2,1-2H3

InChI Key

XZXKIOKWKIFBNY-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(CN1C(=O)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of 5-Ethyl-2-methylmorpholine-4-carbonyl chloride typically involves the reaction of 5-Ethyl-2-methylmorpholine with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

5-Ethyl-2-methylmorpholine-4-carbonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

5-Ethyl-2-methylmorpholine-4-carbonyl chloride is a chemical compound with a morpholine ring substituted with an ethyl group at the 5-position, a methyl group at the 2-position, and a carbonyl chloride functional group at the 4-position. Its molecular formula is C8H14ClNO2. This compound has potential applications in several fields, particularly in the pharmaceutical industry as an intermediate in synthesis.

Synthesis
The synthesis of this compound typically involves several steps:

Applications
this compound has potential applications in the pharmaceutical industry as an intermediate in the synthesis of various compounds.

Structural Comparison
Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Properties
2-MethylmorpholineMorpholine ring with a methyl groupSolvent properties; used in organic synthesis
4-Morpholinecarbonyl chlorideMorpholine ring with a carbonyl chlorideUsed as an acylating agent; less sterically hindered
3-EthylmorpholineEthyl substitution on the morpholine ringPotentially different biological activity
5-Ethyl-4-methylmorpholineMethyl substitution at the 4-positionDifferent reactivity profile compared to carbonyl chlorides

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methylmorpholine-4-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound’s carbonyl chloride group is highly reactive, making it suitable for acylation reactions. This reactivity is harnessed in the synthesis of pharmaceuticals and other biologically active compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Ethyl-2-methylmorpholine-4-carbonyl chloride with structurally related morpholine-based acyl chlorides and other reactive intermediates:

Compound Molecular Formula Substituents Reactivity Applications Stability
This compound C₈H₁₄ClNO₂ 2-methyl, 5-ethyl, 4-carbonyl Cl High (electrophilic carbonyl) Drug intermediates, polymer synthesis Hydrolyzes in moisture
Morpholine-4-carbonyl chloride C₅H₈ClNO₂ Unsubstituted morpholine ring Moderate Peptide coupling, agrochemicals Moderately stable in dry conditions
2,6-Dimethylmorpholine-4-carbonyl chloride C₇H₁₂ClNO₂ 2,6-dimethyl substituents High (steric hindrance) Specialty polymers, chiral catalysts Stable under inert atmosphere
Piperidine-4-carbonyl chloride C₆H₁₀ClNO Piperidine ring (no oxygen) Moderate Alkaloid synthesis, surfactants Less reactive than morpholine analogs

Key Findings:

Reactivity :

  • The 5-ethyl-2-methyl substituents in the target compound reduce steric hindrance compared to 2,6-dimethyl analogs, enhancing its accessibility for nucleophilic attack .
  • Morpholine-based acyl chlorides generally exhibit higher reactivity than piperidine analogs due to the electron-withdrawing oxygen atom in the morpholine ring, which polarizes the carbonyl group .

Stability :

  • This compound is less stable than 2,6-dimethyl derivatives due to the lack of steric protection around the carbonyl chloride group, making it prone to hydrolysis .

Synthetic Utility :

  • The ethyl and methyl substituents in the target compound may confer unique regioselectivity in coupling reactions, distinguishing it from unsubstituted morpholine-4-carbonyl chloride .

Notes on Evidence Usage:

  • Thus, this analysis relies on structural analogies and general principles of reactive intermediates. For authoritative data, consult specialized databases like Reaxys or SciFinder.

Biological Activity

5-Ethyl-2-methylmorpholine-4-carbonyl chloride is a chemical compound belonging to the morpholine family, characterized by its unique structure that includes a morpholine ring substituted with an ethyl group at the 5-position, a methyl group at the 2-position, and a carbonyl chloride functional group at the 4-position. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications.

  • Molecular Formula: CHClNO
  • Structure: The presence of both amine and ether functionalities contributes to its reactivity and potential applications in organic synthesis and pharmaceuticals.

Potential Applications

  • Pharmaceutical Industry : It serves as an intermediate in synthesizing various drugs, particularly those targeting enzyme inhibition and antimicrobial properties.
  • Enzyme Inhibition : The carbonyl chloride group may facilitate acylation reactions, which are crucial for modifying enzyme activity.

Study on Enzyme Inhibition

A study investigated the role of morpholine derivatives in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. While this compound was not directly tested, similar morpholine derivatives demonstrated significant inhibitory effects, suggesting that this compound may exhibit comparable activity due to structural similarities .

Synthesis of Related Compounds

Research on related morpholine derivatives has shown that modifications to the morpholine structure can lead to varying biological activities. For instance, compounds with carbonyl functionalities have been noted for their enhanced reactivity in biochemical pathways, which could imply similar potential for this compound .

Comparative Analysis of Morpholine Derivatives

Compound NameStructure FeaturesUnique Properties
This compoundMorpholine ring with ethyl and methyl groups; carbonyl chloridePotential acylating agent; reactive intermediate
2-MethylmorpholineMorpholine ring with a methyl groupSolvent properties; used in organic synthesis
4-Morpholinecarbonyl chlorideMorpholine ring with a carbonyl chlorideUsed as an acylating agent; less sterically hindered
3-EthylmorpholineEthyl substitution on the morpholine ringPotentially different biological activity

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Acylation Reactions : The carbonyl chloride can react with nucleophiles (e.g., amines) to form stable amides or other derivatives, which may interact with biological targets.
  • Interaction with Enzymes : Similar compounds have shown that morpholines can modulate enzyme activity through reversible or irreversible binding mechanisms.

Q & A

Q. What synthetic strategies are recommended for preparing 5-Ethyl-2-methylmorpholine-4-carbonyl chloride with high purity?

Methodological Answer:

  • Stepwise Synthesis : Begin with morpholine derivatives (e.g., 2-methylmorpholine) and introduce the ethyl group via alkylation under anhydrous conditions using ethyl halides. Protect reactive amines (e.g., with Boc groups) to prevent side reactions.
  • Carbonyl Chloride Formation : React the intermediate with phosgene (COCl₂) or thionyl chloride (SOCl₂) in a controlled, low-temperature environment. Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy for carbonyl chloride formation (~1800 cm⁻¹ C=O stretch).
  • Purification : Use preparative HPLC with C18 columns and acetonitrile/water gradients to isolate the final product. Compare retention times with reference standards (e.g., pharmaceutical impurity standards like those in ) to confirm purity .

Q. How can researchers validate the structural identity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). The morpholine ring protons (δ 3.5–4.5 ppm) and ethyl/methyl groups (δ 1.0–1.5 ppm) are key identifiers.
    • FT-IR : Confirm carbonyl chloride absorption (~1780–1820 cm⁻¹).
    • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (calculated for C₈H₁₄ClNO₂: 216.0794).
  • Cross-Validation : Compare data with structurally similar compounds (e.g., isopropylarticaine derivatives in ) to resolve ambiguities .

Advanced Research Questions

Q. How does environmental humidity affect the stability of this compound during storage?

Methodological Answer:

  • Controlled Stability Studies : Store samples in desiccators at varying humidity levels (10–90% RH) and temperatures (4°C, 25°C). Monitor degradation via:
    • HPLC-UV : Track hydrolysis products (e.g., carboxylic acid derivatives) over time.
    • Karl Fischer Titration : Quantify moisture uptake.
  • Surface Reactivity Analysis : Use microspectroscopic imaging (e.g., ToF-SIMS) to study interactions with glass or polymer surfaces, as moisture may catalyze hydrolysis at material interfaces (see for surface chemistry protocols) .

Q. What computational methods can predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Model the reaction pathway with nucleophiles (e.g., amines, alcohols) using software like Gaussian or ORCA. Calculate activation energies (ΔG‡) and transition states to identify rate-limiting steps.
  • Solvent Effects : Include implicit solvent models (e.g., PCM for dichloromethane) to simulate reaction environments. Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .

Data Contradiction & Experimental Design

Q. How should researchers resolve discrepancies in reported reaction yields for acyl chloride derivatives?

Methodological Answer:

  • Systematic Variable Screening : Design a factorial experiment testing variables:

    VariableRange
    Solvent polarityDCM vs. THF
    Temperature0°C vs. 25°C
    Reagent stoichiometry1.0–2.0 eq. SOCl₂
  • Statistical Analysis : Use ANOVA to identify significant factors. Reference for BASF’s recommendations on process optimization .

Q. What protocols ensure reproducibility in morpholine-based acyl chloride synthesis?

Methodological Answer:

  • Standardized Protocols :
    • Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture.
    • Real-Time Monitoring : Implement ReactIR for carbonyl chloride formation.
    • Batch Consistency : Characterize multiple batches via NMR and HPLC to establish acceptable variance thresholds (<5% RSD).
  • Documentation : Adopt guidelines from regulatory frameworks (e.g., ’s impurity profiling standards) for reporting synthetic conditions .

Advanced Analytical Techniques

Q. How can researchers quantify trace impurities in this compound?

Methodological Answer:

  • HPLC-MS/MS : Use a triple quadrupole system with electrospray ionization (ESI) in positive ion mode. Target known impurities (e.g., unreacted morpholine precursors) using MRM transitions.
  • Reference Standards : Cross-check with EP/Pharmaceutical impurity databases (e.g., ’s Imp. E/F) to assign peaks .

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